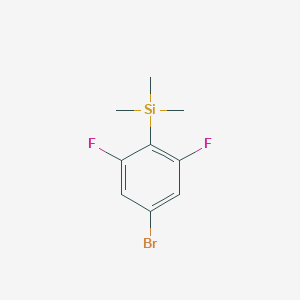
(4-Bromo-2,6-difluorophenyl)trimethylsilane
Übersicht
Beschreibung
Molecular Structure Analysis
The molecule contains a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Bromo-2,6-difluorophenyl)trimethylsilane” are not fully detailed in the search results. It has a molecular weight of 265.17 g/mol.Wissenschaftliche Forschungsanwendungen
Buttressing Effects on Proton Mobility : Research demonstrates that compounds similar to (4-Bromo-2,6-difluorophenyl)trimethylsilane, like (2,6-difluorophenyl)trimethylsilane, undergo metalation influenced by steric pressure from fluorine atoms and the trialkylsilyl group. This affects proton mobility in aromatic compounds, important in understanding reaction mechanisms and designing new reactions (Heiss, Leroux, & Schlosser, 2005).
Interference in Deprotonation of Fluoroarenes : The presence of a bulky trimethylsilane group, as in (4-Bromo-2,6-difluorophenyl)trimethylsilane, can impede the deprotonation process in fluoroarenes and chloroarenes. This reveals the steric hindrance effects of the trimethylsilane group and provides insights for synthesizing more complex molecules (Heiss, Marzi, Mongin, & Schlosser, 2007).
Electrophilic Ipso Substitution : The compound and its variants are used in bromodesilylation reactions to produce bromodifluorobenzenes. This illustrates its utility in electrophilic substitutions, crucial for constructing complex molecular architectures (Coe, Stuart, & Moody, 1998).
Organosilicon Building Blocks for Synthesis : Derivatives of (4-Bromo-2,6-difluorophenyl)trimethylsilane serve as building blocks in synthesis, representing versatile compounds with functional groups that can be cleaved under mild conditions. They are essential for developing new materials and chemicals (Geyer et al., 2015).
Dielectric Film Deposition : In material science, similar compounds like trimethylsilane are used to deposit dielectric thin films in standard PECVD systems. This has implications for developing advanced electronic devices and circuits (Loboda, 1999).
Nucleophilic Difluoromethylation : Compounds like (bromodifluoromethyl)trimethylsilane are used in nucleophilic difluoromethylation of ketones and nitroalkenes, showcasing the potential of similar compounds in complex chemical synthesis (Trifonov et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-bromo-2,6-difluorophenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLAJTVMTCLPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-difluorophenyl)trimethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



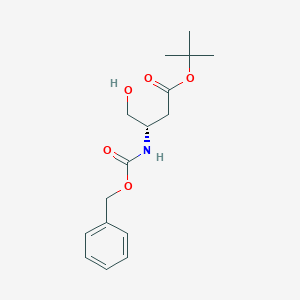
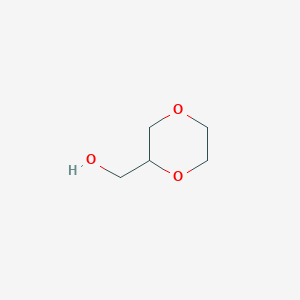
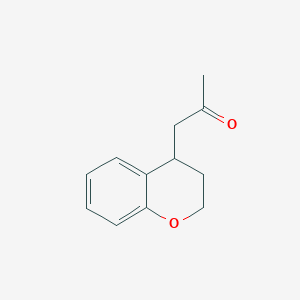
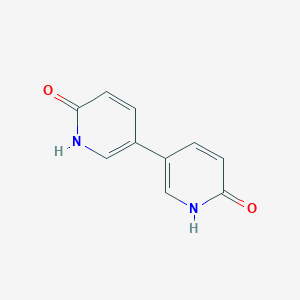
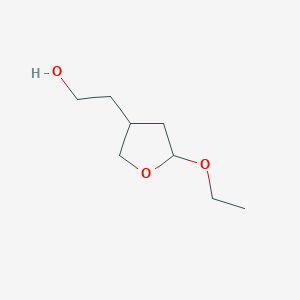
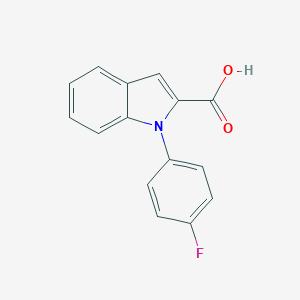
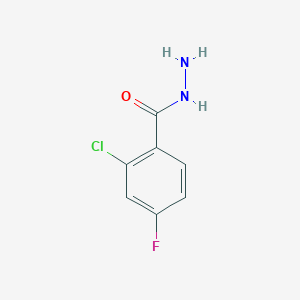
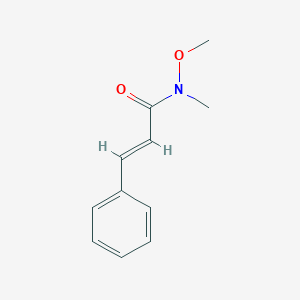
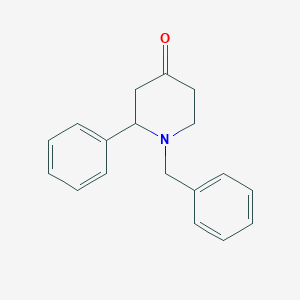
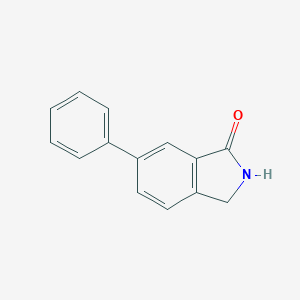
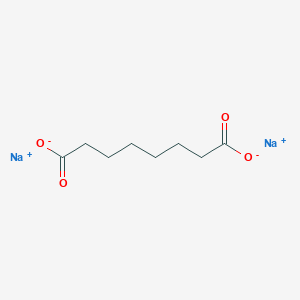
![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
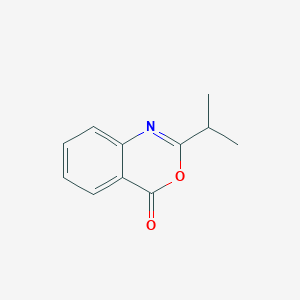
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)